

4-bromo-5-methoxy-1H-indole chemical properties

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Compound of Interest

Compound Name: 4-bromo-5-methoxy-1H-indole

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An In-depth Technical Guide to the Chemical Properties of **4-bromo-5-methoxy-1H-indole**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-bromo-5-methoxy-1H-indole**, a significant heterocyclic compound in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular structure, spectroscopic characteristics, reactivity, and potential biological applications. The guide includes summarized data tables, an example of a detailed experimental protocol for a related isomer, and graphical representations of synthetic workflows and its role as a chemical intermediate.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and agrochemicals.^{[1][2][3]} The electronic-rich nature of the indole nucleus, which can be further modulated by substituents, makes it a privileged structure in medicinal chemistry.^[1] **4-bromo-5-methoxy-1H-indole** is a substituted indole derivative featuring a bromine atom at the C4 position and a methoxy group at the C5 position. These modifications significantly influence the molecule's reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of more complex, biologically active molecules.^[1] This guide consolidates the available technical data on **4-bromo-5-methoxy-1H-indole** to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-bromo-5-methoxy-1H-indole** are summarized in Table 1. These properties are essential for its handling, storage, and application in chemical synthesis. The compound typically appears as a white to yellow solid and should be stored in a dark, dry environment at room temperature to ensure stability.^{[4][5]}

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
IUPAC Name	4-bromo-5-methoxy-1H-indole	^[5]
CAS Number	90858-86-9	^[4]
Molecular Formula	C ₉ H ₈ BrNO	^[4]
Molecular Weight	226.07 g/mol	^[4]
Appearance	White to yellow solid	^[4]
Boiling Point	349.2 ± 22.0 °C (Predicted)	^[4]
Density	1.591 ± 0.06 g/cm ³ (Predicted)	^[4]
pKa	15.77 ± 0.30 (Predicted)	^[4]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	^{[4][5]}
InChI Key	FPSVUEYKYLRJL-UHFFFAOYSA-N	^[5]

| SMILES | COC1=C(Br)C2=C(C=C1)C=CN2 |^[6] |

Spectroscopic Analysis

While specific, published spectra for **4-bromo-5-methoxy-1H-indole** are not readily available, its structure allows for the prediction of key spectroscopic features based on the analysis of

related indole compounds.[7][8][9][10] These expected characteristics are crucial for compound identification and purity assessment during and after synthesis.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
^1H NMR	<ul style="list-style-type: none">- N-H Proton: A broad singlet typically downfield (> 8.0 ppm).- Aromatic Protons: Multiple signals in the aromatic region (approx. 6.5-7.5 ppm), showing characteristic coupling patterns for the substituted benzene and pyrrole rings.- Methoxy Protons (O-CH_3): A sharp singlet around 3.8-4.0 ppm.
^{13}C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-140 ppm).- C-Br Carbon: The carbon atom attached to the bromine will be shifted; its exact position depends on the overall electronic environment.- C-O Carbon: The carbon of the methoxy-substituted aromatic ring will appear downfield.- Methoxy Carbon ($-\text{OCH}_3$): A signal around 55-60 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: A sharp to moderately broad band around $3300\text{-}3500\text{ cm}^{-1}$.- Aromatic C-H Stretch: Signals typically above 3000 cm^{-1}.- C=C Aromatic Stretch: Multiple sharp bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.- C-O Stretch (Aryl Ether): A strong band in the $1200\text{-}1275\text{ cm}^{-1}$ region.- C-Br Stretch: A signal in the fingerprint region, typically $500\text{-}650\text{ cm}^{-1}$.

| Mass Spectrometry| - Molecular Ion (M^+): A prominent peak at m/z 225 and an isotopic peak ($\text{M}+2$) of similar intensity at m/z 227, which is characteristic of a monobrominated compound. |

Synthesis and Reactivity

Methoxy-activated indoles are versatile intermediates in organic synthesis.^[1] The presence of the methoxy group enhances the electron-rich nature of the indole ring system, influencing its reactivity in electrophilic substitution and other functionalization reactions.^[1] The bromine atom at the C4 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents to build more complex molecular architectures.

Experimental Protocol: Synthesis of a Regioisomeric Methoxy-Bromo-Indole

While a specific protocol for **4-bromo-5-methoxy-1H-indole** is not detailed in the provided search results, the synthesis of its isomer, 4-bromo-7-methoxyindole, illustrates a common and effective strategy for constructing such molecules. This procedure, known as the Bartoli indole synthesis, involves the reaction of a nitroaromatic compound with a vinyl Grignard reagent.^[11]

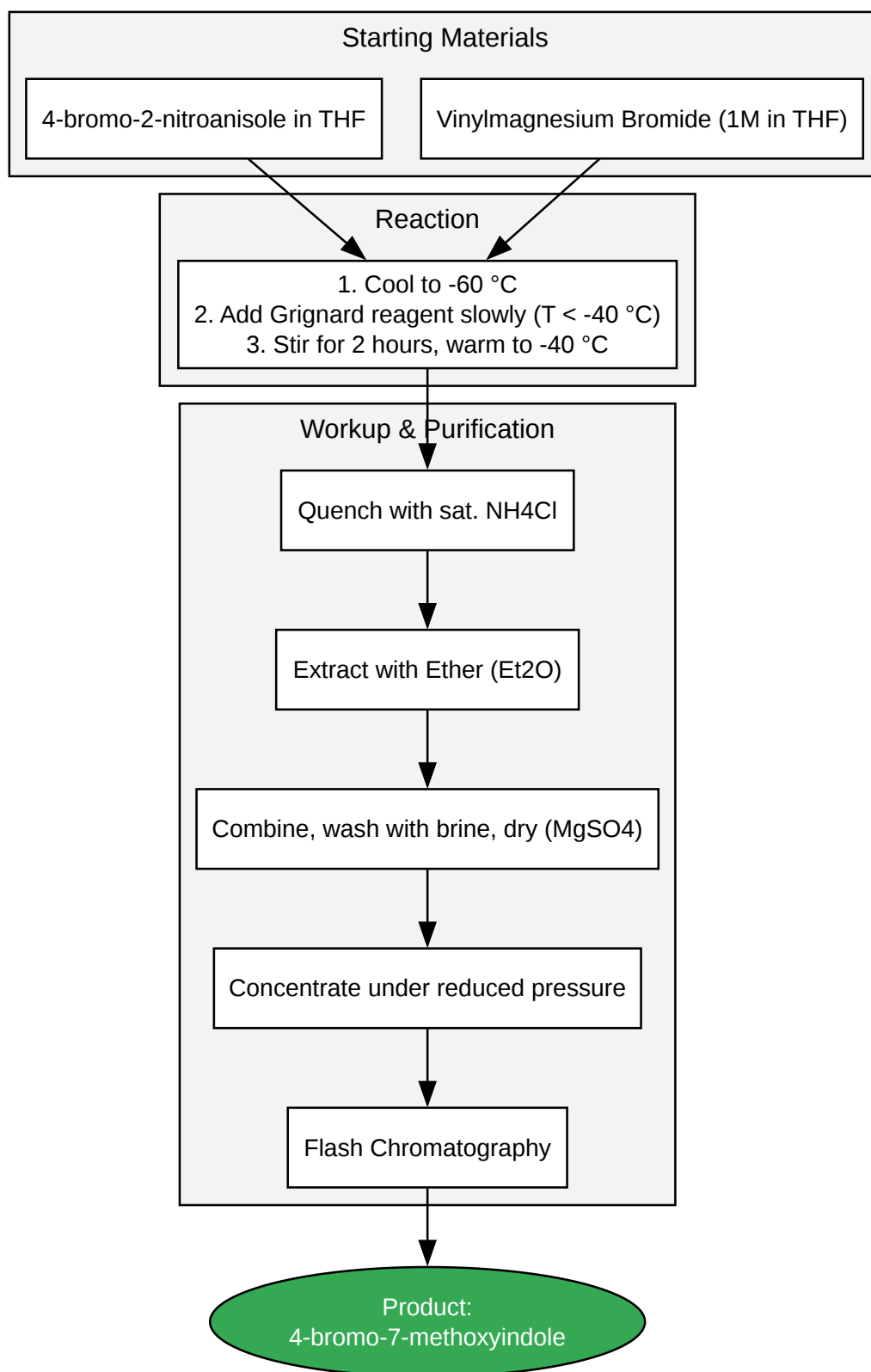
Objective: To synthesize 4-bromo-7-methoxyindole from 4-bromo-2-nitroanisole.

Materials:

- 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol)
- Vinylmagnesium bromide (1 M in THF)
- Tetrahydrofuran (THF), anhydrous (300 ml)
- Saturated ammonium chloride (NH₄Cl) solution
- Ether (Et₂O)
- Anhydrous magnesium sulfate (MgSO₄)
- Brine

Procedure:

- A solution of 4-bromo-2-nitroanisole (33.3 mmol) in anhydrous THF (300 ml) is prepared in a reaction vessel equipped for low-temperature reactions.
- The solution is cooled to -60 °C.
- Vinylmagnesium bromide (1 M in THF) is added slowly to the reaction mixture, ensuring the internal temperature does not exceed -40 °C.
- The mixture is stirred, and the temperature is allowed to gradually rise to -40 °C over a period of 2 hours.
- Upon reaction completion, the reaction is quenched by the addition of a saturated aqueous solution of NH_4Cl (100 ml).[\[11\]](#)
- The aqueous phase is extracted with ether.
- The organic layers are combined, washed with brine, and dried over anhydrous MgSO_4 .[\[11\]](#)
- The solvent is removed under reduced pressure.
- The crude product is purified using flash chromatography to yield the final product, 4-bromo-7-methoxyindole.[\[11\]](#)



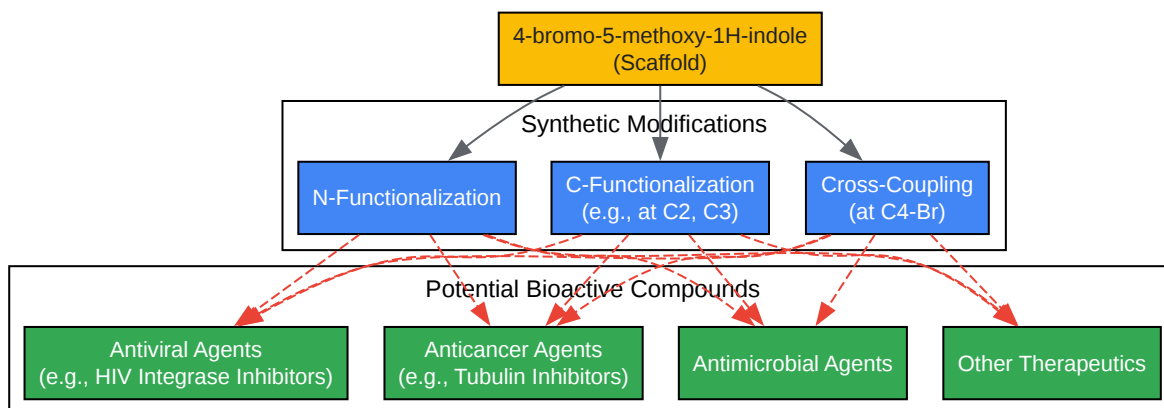
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Caption: Synthesis workflow for 4-bromo-7-methoxyindole.

Biological Significance and Applications

Indole derivatives are of immense interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][12] Methoxy-substituted indoles, in particular, are present in many naturally occurring and synthetic bioactive compounds.[1]

4-bromo-5-methoxy-1H-indole serves as a key building block for more complex molecules with therapeutic potential. For example, the related compound **4-bromo-5-methoxy-1H-indole-2-carboxylic acid** has been investigated for its activity as an inhibitor of HIV integrase, an enzyme essential for viral replication.[12] This highlights the potential of the 4-bromo-5-methoxy-indole scaffold as a starting point for developing novel antiviral agents.[12] The general utility of this scaffold in generating diverse, biologically active compounds is a central theme in modern medicinal chemistry.



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Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Appropriate safety measures are critical when handling **4-bromo-5-methoxy-1H-indole**. Based on data for structurally related bromo-indoles and halo-aromatics, the compound should

be considered harmful if swallowed and may cause skin irritation or allergic skin reactions.[5]
[13]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or glasses.[14][15][16]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][13][14]
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.[14][16]

Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) for **4-bromo-5-methoxy-1H-indole** (CAS 90858-86-9) before use.

Conclusion

4-bromo-5-methoxy-1H-indole is a well-defined chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its distinct pattern of substitution provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for biological screening. The data and protocols summarized in this guide offer a technical foundation for researchers aiming to leverage the unique chemical properties of this versatile indole derivative in their work.

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